

Application Notes and Protocols: Measuring Glucose Uptake with FK614

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Compound of Interest		
Compound Name:	FK614	
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These application notes provide a detailed protocol for a cell-based glucose uptake assay using the fluorescent glucose analog 2-NBDG to evaluate the effect of **FK614**, a selective peroxisome proliferator-activated receptor-gamma (PPARy) agonist.

Introduction

Glucose uptake is a fundamental cellular process for energy metabolism. The insulin signaling pathway plays a crucial role in regulating glucose homeostasis, primarily by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like adipose and muscle cells. Dysregulation of this pathway is a hallmark of type 2 diabetes and other metabolic disorders. **FK614** is a non-thiazolidinedione PPARy agonist that has been shown to improve peripheral glucose utilization and insulin sensitivity.[1][2][3] This protocol details a method to assess the in vitro effect of **FK614** on glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). 2-NBDG is taken up by cells through glucose transporters and accumulates intracellularly, providing a fluorescent signal proportional to the rate of glucose uptake.[4][5][6] This assay can be a valuable tool for screening compounds that modulate glucose metabolism and for studying the mechanisms of insulin resistance.

Principle of the Assay



This assay measures the uptake of 2-NBDG, a fluorescently labeled deoxyglucose analog, into cultured cells.[6] Once inside the cell, 2-NBDG is phosphorylated and trapped, leading to an accumulation of fluorescence. The intensity of the fluorescence is directly proportional to the amount of glucose taken up by the cells and can be quantified using a flow cytometer or fluorescence microscope.[4][5] By treating cells with **FK614**, researchers can determine its effect on glucose uptake, both in the basal state and under insulin-stimulated conditions.

Materials and Reagents

Reagent	Supplier	Catalog No.
3T3-L1 pre-adipocytes	ATCC	CL-173
Dulbecco's Modified Eagle's Medium (DMEM)	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
Dexamethasone	Sigma-Aldrich	D4902
3-isobutyl-1-methylxanthine (IBMX)	Sigma-Aldrich	15879
Insulin, human recombinant	Sigma-Aldrich	19278
FK614	Cayman Chemical	10009322
2-NBDG	Thermo Fisher Scientific	N13195
Phosphate-Buffered Saline (PBS)	Gibco	10010023
Trypsin-EDTA	Gibco	25200056
Propidium Iodide (PI) Solution	Thermo Fisher Scientific	P3566
FACS Buffer (PBS + 1% BSA)	-	-

Experimental Protocols Cell Culture and Differentiation of 3T3-L1 Adipocytes



- Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seeding: Seed cells into 6-well or 12-well plates at a density that will allow them to reach confluence.
- Initiation of Differentiation (Day 0): Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, and 10 μg/mL insulin.
- Maintenance of Differentiation (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
- Maturation (Day 4 onwards): After another 48 hours, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Mature, lipid-laden adipocytes should be visible by day 7-10.

Glucose Uptake Assay Protocol

- Serum Starvation: Prior to the assay, wash the differentiated 3T3-L1 adipocytes twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours to ensure basal glucose uptake levels.
- Compound Treatment:
 - Prepare stock solutions of FK614 in DMSO.
 - Dilute FK614 to the desired final concentrations (e.g., 0.1, 1, 10 μM) in serum-free DMEM.
 Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
 - Remove the starvation medium and add the medium containing the test compounds or vehicle.
 - Incubate for the desired treatment time (e.g., 24 hours).
- Insulin Stimulation (Optional):



- For the last 30 minutes of the compound treatment, add insulin to the designated wells to a final concentration of 100 nM to stimulate glucose uptake.
- Glucose-Free Starvation: Wash the cells twice with warm PBS and incubate in glucose-free DMEM for 30-60 minutes.[4]
- 2-NBDG Incubation:
 - Prepare a working solution of 2-NBDG in glucose-free DMEM at a final concentration of 100-200 μg/ml.[6]
 - Remove the glucose-free medium and add the 2-NBDG solution to each well.
 - Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][5]
- Termination of Uptake: Stop the glucose uptake by washing the cells three times with icecold PBS.
- Cell Harvesting and Staining:
 - Harvest the cells by trypsinization.
 - Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 500 μL of FACS buffer.
 - \circ For viability assessment, add Propidium Iodide (PI) to a final concentration of 1 μ g/mL to distinguish live from dead cells.[7]
- Data Acquisition:
 - Analyze the cells immediately using a flow cytometer.
 - Measure the fluorescence of 2-NBDG in the FITC or green fluorescence channel (excitation ~488 nm, emission ~520 nm).[4]
 - Collect data from at least 10,000 single-cell events for each sample.



Data Presentation

The quantitative data should be summarized in tables for clear comparison.

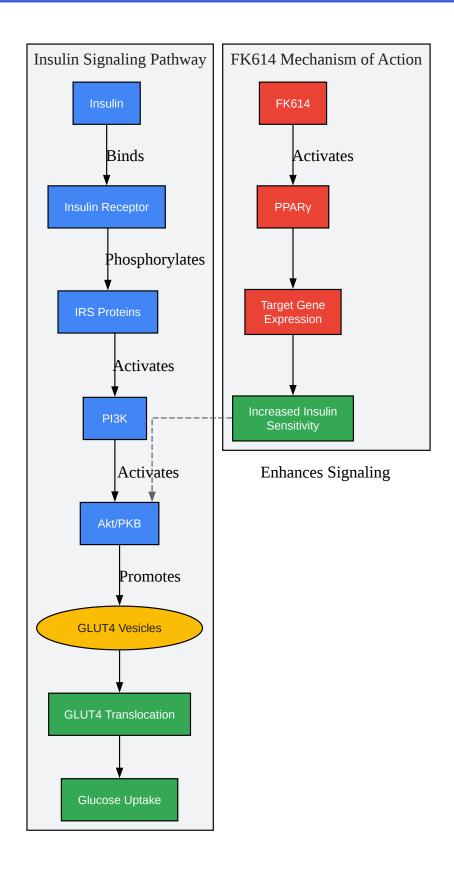
Table 1: Effect of FK614 on Basal and Insulin-Stimulated Glucose Uptake

Treatment	Concentration	Mean Fluorescence Intensity (MFI)	Fold Change vs. Vehicle
Vehicle (DMSO)	-	Value	1.0
FK614	0.1 μΜ	Value	Value
FK614	1 μΜ	Value	Value
FK614	10 μΜ	Value	Value
Insulin (100 nM)	-	Value	Value
FK614 (0.1 μM) + Insulin	-	Value	Value
FK614 (1 μM) + Insulin	-	Value	Value
FK614 (10 μM) + Insulin	-	Value	Value
Rosiglitazone (Positive Control)	1 μΜ	Value	Value

Note: Values in the table are placeholders and should be replaced with experimental data.

Visualizations Signaling Pathway





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Caption: Insulin and **FK614** signaling pathways converging on glucose uptake.



Experimental Workflow



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Caption: Workflow for the 2-NBDG glucose uptake assay.

Troubleshooting



Problem	Possible Cause	Solution
Low 2-NBDG signal	- Insufficient incubation time with 2-NBDG- Low glucose transporter expression- Cells are not fully differentiated	- Optimize 2-NBDG incubation time (30-60 min is a good starting point)- Use a positive control (e.g., insulin) to confirm transporter activity- Ensure cells have fully differentiated by observing lipid droplet formation
High background fluorescence	 Incomplete washing to remove extracellular 2-NBDG- Cell death leading to non- specific uptake 	- Increase the number and volume of washes with ice-cold PBS- Use PI staining and gate on the live cell population during flow cytometry analysis
High variability between replicates	- Inconsistent cell numbers per well- Pipetting errors- Edge effects in the plate	- Ensure even cell seeding and check for cell monolayer integrity before the assay- Use calibrated pipettes and careful technique- Avoid using the outermost wells of the plate
No effect of FK614	- Inappropriate concentration range- Insufficient treatment time- Cell line is not responsive to PPARy agonists	- Perform a dose-response experiment with a wider range of FK614 concentrations- Optimize the compound treatment time (e.g., 12, 24, 48 hours)- Confirm PPARy expression in the cell line or use a different insulin-sensitive cell line

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